Welcome to the BenchChem Online Store!
molecular formula C8H19N3O B8444860 1-Butyl-3-(3' aminopropyl) urea

1-Butyl-3-(3' aminopropyl) urea

Cat. No. B8444860
M. Wt: 173.26 g/mol
InChI Key: FIWPHVYRLKTILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03965015

Procedure details

30 grams 1,3 diaminopropane in 30 mls ether was slowly (1 hour) reacted with 10 gms butyl isocyanate and refluxed for one-half hour. The precipitate was filtered and washed with ether and dried in vacuum oven, melting point 201°-202°C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][NH2:5].[CH2:6]([N:10]=[C:11]=[O:12])[CH2:7][CH2:8][CH3:9]>CCOCC>[CH2:6]([NH:10][C:11]([NH:1][CH2:2][CH2:3][CH2:4][NH2:5])=[O:12])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NCCCN
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)N=C=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1 hour)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one-half hour
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven, melting point 201°-202°C.

Outcomes

Product
Name
Type
Smiles
C(CCC)NC(=O)NCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.